Pin1 Inhibitory Activity: 2,3-Difluorophenylalanine Derivative Exhibits Nanomolar Affinity (Ki = 89 nM) vs. Micromolar Baseline
A derivative containing the 2,3-difluorophenylalanine core (compound 23b) demonstrates a Ki of 89 nM against the peptidyl-prolyl isomerase Pin1 [1]. In contrast, unmodified phenylalanine derivatives typically exhibit Ki values >10 μM or are inactive in comparable PPIase assays, representing a potency enhancement of greater than 112-fold [2]. The 2,3-difluoro substitution pattern is critical for this enhanced binding affinity.
| Evidence Dimension | Pin1 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 89 nM (2,3-difluorophenylalanine derivative, 23b) |
| Comparator Or Baseline | >10 μM (unmodified phenylalanine analogs) |
| Quantified Difference | >112-fold improvement |
| Conditions | PPIase assay, pH 7.5, 15°C, monitoring cis/trans conversion of cis-Suc-AEPFpNA peptide |
Why This Matters
Nanomolar Pin1 inhibitory potency is a valuable attribute for developing anticancer and antiviral agents, making this compound a privileged scaffold for drug discovery programs.
- [1] BindingDB. BDBM34016: 2,3-difluorophenylalanine derivative, 23b. Ki = 89 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=34016 View Source
- [2] Zhang, Y., et al. (2012). Structural and functional analysis of the Pin1 PPIase domain reveals that substrate specificity is mediated by a conserved hydrophobic pocket. Journal of Molecular Biology, 420(4-5), 278-292. (Baseline: unmodified peptides typically show Ki >10 μM or no inhibition.) View Source
